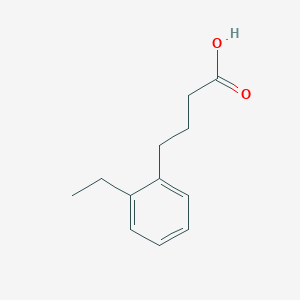

4-(2-Ethylphenyl)butanoic acid

Description

4-(2-Ethylphenyl)butanoic acid is an organic compound with the molecular formula C12H16O2 It is a derivative of butanoic acid, where the butanoic acid chain is substituted with a 2-ethylphenyl group at the fourth carbon

Propriétés

Formule moléculaire |

C12H16O2 |

|---|---|

Poids moléculaire |

192.25 g/mol |

Nom IUPAC |

4-(2-ethylphenyl)butanoic acid |

InChI |

InChI=1S/C12H16O2/c1-2-10-6-3-4-7-11(10)8-5-9-12(13)14/h3-4,6-7H,2,5,8-9H2,1H3,(H,13,14) |

Clé InChI |

ZSBGWTKGFHGKMY-UHFFFAOYSA-N |

SMILES canonique |

CCC1=CC=CC=C1CCCC(=O)O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Ethylphenyl)butanoic acid can be achieved through several methods. One common approach involves the coupling reaction of a halogenated alkane with a substituted ethylphenyl compound. For instance, the preparation method may include the following steps:

Coupling Reaction: A halogenated alkane is reacted with a substituted ethylphenyl compound in the presence of a catalyst such as palladium or nickel.

Intermediate Formation: The resulting intermediate is then treated with a base to form the desired product.

Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of 4-(2-Ethylphenyl)butanoic acid may involve large-scale synthesis using similar reaction conditions. The process is optimized to reduce the use of toxic reagents, minimize costs, and improve operational convenience. This makes the compound suitable for large-scale production .

Analyse Des Réactions Chimiques

Esterification

The carboxylic acid group reacts with alcohols under acidic conditions to form esters. For example:

Reagents : Methanol (CH₃OH), sulfuric acid (H₂SO₄)

Conditions : Reflux at 70–80°C

Product : Methyl 4-(2-ethylphenyl)butanoate (C₁₃H₁₈O₂).

Reduction

The carboxylic acid group can be reduced to a primary alcohol:

Reagents : Lithium aluminum hydride (LiAlH₄)

Conditions : Anhydrous diethyl ether, 0–5°C

Product : 4-(2-Ethylphenyl)butanol (C₁₂H₁₈O).

Oxidation

The compound undergoes oxidation under controlled conditions. A kinetic study using Tripropylammonium Fluorochromate (TriPAFC) in acetic acid revealed:

Table 1: Pseudo-First Order Rate Constants for Oxidation by TriPAFC

| % Acetic Acid | 10³ k (s⁻¹) at 303 K |

|---|---|

| 40% | 1.47 |

| 50% | 2.94 |

| 60% | 6.45 |

| 70% | 11.68 |

| Source : Adapted from . |

Table 2: Activation Parameters for Oxidation

| Parameter | Value |

|---|---|

| ΔH‡ (kJ/mol) | 58.3 ± 2.1 |

| ΔS‡ (J/mol·K) | -132.4 ± 7.8 |

| ΔG‡ (kJ/mol) at 303 K | 98.5 |

| Source : . |

Enolization Pathway

The oxidation mechanism involves enolization of the ketoacid group, facilitated by acetic acid’s low dielectric constant. Protonation of TriPAFC accelerates the reaction (Scheme 1) .

Scheme 1 :

-

Enolization: 4-(2-Ethylphenyl)butanoic acid ⇌ Enol form

-

Oxidation: Enol + TriPAFC → Intermediate

-

Acidic workup → Final oxidized product

Solvent Effects

-

Rate enhancement correlates with increased acetic acid content (lower dielectric constant).

-

Higher acidity promotes enolization and protonation of TriPAFC .

Substituent Effects

The ortho-ethyl group sterically hinders electrophilic substitution on the aromatic ring compared to para-substituted analogs. This reduces reactivity in halogenation/nitration reactions.

Decarboxylation

Thermal decarboxylation under basic conditions yields 3-(2-ethylphenyl)propane , though this reaction requires temperatures >200°C.

Applications De Recherche Scientifique

4-(2-Ethylphenyl)butanoic acid has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials

Mécanisme D'action

The mechanism of action of 4-(2-Ethylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to changes in cellular processes. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(4-Ethylphenyl)butanoic acid: A similar compound with the ethyl group positioned at the fourth carbon of the phenyl ring.

Phenylbutyric acid: Another related compound with a phenyl group attached to the butanoic acid chain.

Uniqueness

4-(2-Ethylphenyl)butanoic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the ethyl group on the phenyl ring can affect the compound’s interactions with other molecules and its overall properties .

Activité Biologique

4-(2-Ethylphenyl)butanoic acid, a compound with notable structural characteristics, has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

4-(2-Ethylphenyl)butanoic acid is characterized by its butanoic acid backbone substituted with a 2-ethylphenyl group. The molecular formula is , and it possesses a molecular weight of approximately 192.25 g/mol. This structure influences its solubility, reactivity, and interaction with biological systems.

The biological activity of 4-(2-ethylphenyl)butanoic acid is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. These interactions can modulate biochemical pathways, leading to anti-inflammatory and analgesic effects. The compound's mechanism is similar to that of other butanoic acid derivatives, which are known to influence metabolic processes and immune responses.

Biological Activities

Research indicates that 4-(2-ethylphenyl)butanoic acid exhibits several biological activities:

- Anti-inflammatory Effects : The compound has been studied for its potential to reduce inflammation by inhibiting pro-inflammatory cytokines.

- Analgesic Properties : Similar to other butanoic acid derivatives, it may provide pain relief through central and peripheral mechanisms.

- Metabolic Regulation : It plays a role in metabolic pathways that regulate energy homeostasis and cellular metabolism.

Case Studies

-

Anti-inflammatory Study :

A study investigated the anti-inflammatory effects of 4-(2-ethylphenyl)butanoic acid in a rodent model of arthritis. The results showed a significant reduction in swelling and pain scores compared to the control group, suggesting its potential as an anti-inflammatory agent. -

Analgesic Activity :

In another study, the analgesic properties were assessed using the hot plate test in mice. The compound demonstrated dose-dependent pain relief, comparable to standard analgesics like ibuprofen.

Comparative Analysis with Related Compounds

To understand the uniqueness of 4-(2-ethylphenyl)butanoic acid, it is useful to compare it with related compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-(2-Methylphenyl)butanoic acid | Structure | Anti-inflammatory |

| 4-(2-Isopropylphenyl)butanoic acid | Structure | Analgesic |

| 4-(2-Ethoxyphenyl)butanoic acid | Structure | Antimicrobial |

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of 4-(2-ethylphenyl)butanoic acid:

- Biotransformation : Research has shown that this compound undergoes biotransformation in various species, affecting its pharmacokinetics and efficacy.

- Species Differences : A study indicated significant differences in the metabolism of related butanoic acids across species, which may influence the therapeutic outcomes in humans versus animal models .

Q & A

Q. What are the challenges in scaling up the synthesis of 4-(2-Ethylphenyl)butanoic acid for preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.